2-Methoxy-6-(pent-3-en-2-yl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109882-99-7 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-methoxy-6-pent-3-en-2-ylnaphthalene |
InChI |
InChI=1S/C16H18O/c1-4-5-12(2)13-6-7-15-11-16(17-3)9-8-14(15)10-13/h4-12H,1-3H3 |
InChI Key |
VQWVGQRLNSQHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Strategies for 2 Methoxy 6 Pent 3 En 2 Yl Naphthalene and Structural Analogues
Retrosynthetic Analysis of the 2-Methoxy-6-(pent-3-en-2-yl)naphthalene Framework
A logical retrosynthetic analysis of the target molecule, this compound, suggests several viable pathways for its construction. The primary disconnection points are the carbon-carbon bonds linking the pentenyl side chain to the naphthalene (B1677914) core.
One common approach involves disconnecting the C6-C(pentyl) bond, leading to a 6-functionalized 2-methoxynaphthalene (B124790) and a suitable five-carbon fragment. This strategy can be realized through several well-established reactions. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination would disconnect the double bond of the side chain, leading back to a C-6 acetylated 2-methoxynaphthalene (2-acetyl-6-methoxynaphthalene) and an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.
Alternatively, a Grignard-type reaction provides another powerful disconnection. This approach would involve the reaction of a Grignard reagent derived from a 2-halopent-3-ene with a 6-formyl-2-methoxynaphthalene (6-methoxy-2-naphthaldehyde), followed by dehydration of the resulting secondary alcohol to furnish the desired alkene.
A third disconnection strategy could involve a cross-coupling reaction, such as a Suzuki or Stille coupling. This would disconnect the molecule into a 6-halo-2-methoxynaphthalene and a pent-3-en-2-ylboronic acid (or ester) or a stannane (B1208499) derivative, respectively.
Each of these retrosynthetic pathways offers distinct advantages and challenges concerning regioselectivity, stereocontrol, and the commercial availability of starting materials. The choice of a particular synthetic route would be guided by these factors and the desired stereochemistry of the final product.
Synthesis of the 2-Methoxynaphthalene Core: Established and Novel Methods
The 2-methoxynaphthalene core is a readily accessible starting material, with numerous established and novel synthetic methods reported in the literature.
The most traditional and widely employed method for the synthesis of 2-methoxynaphthalene is the Williamson ether synthesis. sigmaaldrich.comorganic-chemistry.org This reaction involves the deprotonation of 2-naphthol (B1666908) with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding naphthoxide salt. thieme-connect.comnih.gov Subsequent reaction with a methylating agent, typically dimethyl sulfate (B86663) or methyl iodide, affords 2-methoxynaphthalene in good yields. thieme-connect.comnih.govnih.gov While effective, this method often utilizes toxic and hazardous reagents.
In recent years, greener and more sustainable approaches for the methylation of 2-naphthol have been developed. One such method employs dimethyl carbonate (DMC) as a non-toxic methylating agent. nih.govthieme-connect.comnih.gov This reaction can be carried out in the presence of a base under continuous-flow gas-phase conditions, offering high conversions and minimizing waste. nih.govthieme-connect.comnih.gov
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | 2-Naphthol, NaOH/KOH, Dimethyl sulfate/Methyl iodide | Alkaline medium | High yield, well-established | Use of toxic reagents |
| Green Methylation | 2-Naphthol, Dimethyl carbonate, Base | Continuous-flow, gas-phase | Environmentally friendly, high conversion | Requires specialized equipment |
Regioselective Introduction of the Pent-3-en-2-yl Moiety at C-6
The regioselective introduction of a substituent at the C-6 position of the 2-methoxynaphthalene core is a critical step in the synthesis of the target molecule. The methoxy (B1213986) group at C-2 is an ortho-, para-directing group, making the C-1 and C-6 positions the most susceptible to electrophilic attack.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Cross-coupling reactions offer a versatile and powerful tool for the regioselective formation of carbon-carbon bonds. A key intermediate for this approach is 6-bromo-2-methoxynaphthalene, which can be prepared from 2-methoxynaphthalene through bromination. acs.org This halo-naphthalene can then be subjected to various cross-coupling reactions.
For instance, a Suzuki-Miyaura coupling reaction between 6-bromo-2-methoxynaphthalene and a suitable pent-3-en-2-ylboronic acid or ester, in the presence of a palladium catalyst and a base, would directly install the desired side chain at the C-6 position. organic-chemistry.orgresearchgate.net The success of this reaction would depend on the stability and accessibility of the required boronic acid derivative.
Directed Functionalization Approaches
Friedel-Crafts reactions provide a direct method for introducing alkyl or acyl groups onto the naphthalene ring. nih.gov The acylation of 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride, has been shown to proceed with high regioselectivity for the C-6 position, particularly when nitrobenzene (B124822) is used as the solvent. thieme-connect.comdiva-portal.orgmdpi.comdu.ac.in This reaction yields 2-acetyl-6-methoxynaphthalene, a key intermediate that can be further elaborated to the target molecule.
Alternatively, 6-bromo-2-methoxynaphthalene can be converted into a Grignard reagent by treatment with magnesium metal. nih.gov This organometallic species can then react with an appropriate electrophile to introduce the desired side chain. For example, reaction with an aldehyde or ketone, followed by dehydration, can lead to the formation of the pentenyl moiety. A specific example is the preparation of 6-methoxy-2-naphthaldehyde (B117158) by reacting the Grignard reagent of 2-bromo-6-methoxynaphthalene (B28277) with triethylorthoformate. thieme-connect.comnih.govnih.gov This aldehyde can then serve as a precursor for the construction of the side chain.
Stereoselective Synthesis of the Pent-3-en-2-yl Side Chain
The pent-3-en-2-yl side chain of the target molecule contains a stereogenic center at the carbon attached to the naphthalene ring and a double bond that can exist as either the E or Z isomer. The stereoselective synthesis of this moiety is a significant challenge that can be addressed through various modern synthetic methodologies.
Asymmetric Catalysis in Olefin Formation
Asymmetric olefination reactions provide a powerful means to control the stereochemistry of the newly formed double bond and any adjacent stereocenters. The Wittig reaction and its variants are particularly well-suited for this purpose. nih.gov
An asymmetric Wittig reaction, employing a chiral phosphonium ylide, could be used to introduce the pentenyl side chain with control over the stereocenter. thieme-connect.com Similarly, the Horner-Wadsworth-Emmons (HWE) reaction, which typically favors the formation of (E)-alkenes, can be modified to achieve high enantioselectivity through the use of chiral phosphonates or chiral catalysts. nih.govwikipedia.orgnrochemistry.comacs.orgacs.org The Still-Gennari modification of the HWE reaction is a notable example that allows for the synthesis of (Z)-olefins with high stereoselectivity. nrochemistry.com
The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, often providing excellent (E)-selectivity. mdpi.comorganicreactions.orgoregonstate.eduwikipedia.orgpreprints.org Asymmetric versions of this reaction have also been developed.
Another approach involves the enantioselective synthesis of a secondary allylic alcohol, which can then be converted to the desired alkene. worktribe.comnih.govthieme-connect.de This can be achieved through the asymmetric reduction of a corresponding α,β-unsaturated ketone or the asymmetric addition of a vinyl nucleophile to an aldehyde. Subsequent dehydration or other elimination reactions can then furnish the chiral alkene.
| Asymmetric Olefination Reaction | Key Features | Stereochemical Outcome |
| Asymmetric Wittig Reaction | Utilizes chiral phosphonium ylides. | Can provide enantioenriched alkenes. |
| Asymmetric Horner-Wadsworth-Emmons | Employs chiral phosphonates or catalysts. | Typically (E)-selective, can be modified for (Z)-selectivity. |
| Asymmetric Julia-Kocienski Olefination | Involves chiral sulfones. | Often provides high (E)-selectivity. |
The choice of a specific asymmetric olefination strategy would depend on the desired stereoisomer of the final product and the availability of the requisite chiral reagents or catalysts.
Chiral Auxiliary-Mediated Transformations
The asymmetric synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. Chiral auxiliaries are powerful tools in this endeavor, temporarily inducing stereoselectivity in a reaction before being cleaved from the product. researchgate.netnih.gov For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be employed to control the stereochemistry of the pentenyl side chain.
One well-established class of chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. These have been successfully utilized in a wide range of asymmetric transformations. researchgate.net Another effective class includes pseudoephedrine and its analogue, pseudoephenamine, which have shown remarkable stereocontrol in alkylation reactions. nih.govharvard.edu
A potential strategy for the asymmetric synthesis of the target molecule could involve the acylation of a chiral auxiliary, such as a pseudoephedrine derivative, with a suitable carboxylic acid precursor to the pentenyl side chain. The resulting chiral amide would then undergo a diastereoselective alkylation or other carbon-carbon bond-forming reaction with a 2-methoxy-6-lithiated naphthalene or a related organometallic species. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product.
A pertinent example of this approach is the asymmetric synthesis of Naproxen, a well-known anti-inflammatory drug that also features a 2-methoxynaphthalene core. In one reported synthesis, (2R, 3R)-dimethyl tartrate is used as a chiral auxiliary to control the stereoselective bromination of a propionyl group attached to the 2-methoxynaphthalene scaffold. This is followed by a rearrangement and subsequent de-bromination to afford Naproxen with high enantiomeric excess. researchgate.net This demonstrates the feasibility of using chiral auxiliaries to control stereochemistry in the synthesis of 2-alkoxynaphthalene derivatives.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features |
| Oxazolidinones (Evans Auxiliaries) | Alkylation, Aldol, Diels-Alder | High diastereoselectivity, reliable facial bias. |
| Pseudoephedrine/Pseudoephenamine | Alkylation | Excellent stereocontrol, particularly for the formation of quaternary carbons. nih.gov |
| (2R, 3R)-Dimethyl Tartrate | Asymmetric Bromination/Rearrangement | Used in the synthesis of Naproxen. researchgate.net |
| Camphor-derived Auxiliaries | Alkylation, Diels-Alder | Diastereomeric outcome can be controlled by solvent choice. researchgate.net |
Exploration of Bio-Inspired Synthetic Routes
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired or biomimetic synthesis seeks to emulate the efficiency and selectivity of biosynthetic pathways. acs.org Many naturally occurring compounds feature a naphthalene core, often with alkyl substituents. nih.govchemistryviews.orgresearchgate.net The biosynthesis of these compounds typically involves polyketide pathways, where simple acetate (B1210297) units are iteratively condensed to build up the carbon skeleton.
A plausible bio-inspired retrosynthetic analysis for this compound would involve the disconnection of the naphthalene ring system back to a polyketide precursor. This linear precursor, assembled from acetate and propionate (B1217596) units, would then undergo an intramolecular aldol-type condensation and subsequent aromatization to form the naphthalene core. The methoxy group could be introduced through enzymatic O-methylation, a common transformation in natural product biosynthesis. The pentenyl side chain could be envisioned to arise from the incorporation of a branched-chain extender unit during the polyketide assembly or through a later-stage prenylation-type reaction.
While a specific biosynthetic pathway for this compound has not been reported, the general principles of polyketide biosynthesis offer a conceptual framework for its construction. For instance, the synthesis of various alkyl-substituted naphthalenes and naphthoquinones has been achieved through Dieckmann-type cyclization reactions of polyketide-like precursors, mimicking the ring-forming steps of biosynthesis. nih.govresearchgate.net
Methodological Advancements in Naphthalene-Based Synthesis
Recent years have witnessed significant progress in the development of novel synthetic methods that offer improved efficiency, selectivity, and sustainability. These advancements are highly relevant to the synthesis of complex naphthalene derivatives like this compound.
Multi-component Reactions (MCRs):
Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, are highly desirable for their atom and step economy. Several MCRs have been developed for the synthesis of polysubstituted naphthalenes. For example, a two-step process involving a ligand-free Heck reaction followed by an acid-catalyzed cyclization has been used for the selective synthesis of 2,6-dimethylnaphthalene. researchgate.net This approach could potentially be adapted for the synthesis of the target molecule by using appropriate starting materials.
Another strategy involves the thermolysis of dihydrobenzocyclobutenes with olefinic substituents, which generates o-quinodimethanes in situ. These intermediates can then undergo electrocyclic reactions to furnish 2,6-disubstituted dihydronaphthalenes and naphthalenes. rsc.org
Green Chemistry Techniques:
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of naphthalene synthesis, this can involve the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. For instance, the synthesis of 14H-dibenzoxanthenes, which involves the reaction of β-naphthol with aldehydes, has been achieved using a reusable Sn(II)/nano silica (B1680970) catalyst in ethanol (B145695), a green solvent. nih.govfrontiersin.org
Furthermore, the use of ionic liquids as both catalyst and solvent has been explored for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. This method offers high atom efficiency and the potential for catalyst recycling. rsc.org Such green methodologies could be adapted for the synthesis of this compound and its analogues, leading to more sustainable manufacturing processes.
Table 2: Methodological Advancements in Naphthalene Synthesis
| Methodology | Description | Potential Application for Target Molecule |
| Multi-component Reactions | Combination of three or more reactants in a single step. | A one-pot synthesis of the 2,6-disubstituted naphthalene core. |
| o-Quinodimethane Electrocyclization | In situ generation and reaction of o-quinodimethanes. | Construction of the naphthalene ring with the desired substitution pattern. rsc.org |
| Green Catalysis | Use of reusable and environmentally friendly catalysts. | Sustainable synthesis using catalysts like Sn(II)/nano silica. nih.govfrontiersin.org |
| Ionic Liquids | Application as recyclable solvents and catalysts. | An environmentally benign reaction medium for key synthetic steps. rsc.org |
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is no publicly available information for the chemical compound “this compound.”
Detailed searches in chemical databases and scientific literature did not yield any experimental or theoretical data regarding the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, or Raman spectroscopy of this specific molecule. Consequently, the requested in-depth analysis and data tables for its structural elucidation cannot be provided.
The absence of such data in the public domain prevents the creation of a scientifically accurate article as per the specified outline. Information on related but distinct compounds such as 2-methoxynaphthalene and other naphthalene derivatives is available, but this information is not applicable to the unique structure of this compound.
Therefore, the generation of the requested article is not possible at this time due to the lack of necessary scientific data.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like 2-Methoxy-6-(pent-3-en-2-yl)naphthalene, the most significant electronic transitions are typically π → π* transitions associated with the naphthalene (B1677914) ring system.
The chromophore of this compound is primarily the 2-methoxynaphthalene (B124790) moiety. The alkyl substituent at the 6-position is expected to have a minor bathochromic (red shift) or hyperchromic (increased absorption) effect on the absorption maxima compared to the parent 2-methoxynaphthalene. The UV spectrum of 2-methoxynaphthalene typically displays absorption maxima corresponding to the π-π* transitions of the naphthalene ring. ijpsjournal.com
Expected UV-Vis Spectral Data:
Based on the spectral data of 2-methoxynaphthalene, the expected absorption maxima for this compound in a non-polar solvent would be in the regions of 220-240 nm and 280-300 nm. ijpsjournal.com The exact wavelengths and molar absorptivities would be influenced by the solvent used and the specific conformation of the pentenyl group.
Table 1: Illustrative UV-Vis Absorption Data for a 2-Methoxynaphthalene Analog
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| ~226 | ~60,000 | π → π* |
| ~275 | ~6,000 | π → π* |
| ~320 | ~2,000 | π → π* |
Note: This data is representative of the 2-methoxynaphthalene chromophore and serves as an illustrative example.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure.
While a crystal structure for this compound has not been reported, analysis of related 2-methoxynaphthalene derivatives in the Cambridge Structural Database provides insight into the expected molecular geometry. The naphthalene core is expected to be nearly planar, with the methoxy (B1213986) group lying in or slightly out of the plane of the ring system. The pentenyl substituent will adopt a conformation that minimizes steric hindrance.
Expected Crystallographic Data:
A hypothetical crystal structure determination for this compound would yield precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Intermolecular interactions, such as π-π stacking of the naphthalene rings and van der Waals forces, would also be elucidated, providing insight into the crystal packing.
Table 2: Illustrative Crystallographic Data for a Substituted 2-Methoxynaphthalene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.129 |
| b (Å) | 10.246 |
| c (Å) | 10.522 |
| β (°) | 82.96 |
| Volume (ų) | 972.6 |
| Z | 4 |
Note: This data is for the related compound 2-methoxy-1-nitronaphthalene (B3031550) and is provided for illustrative purposes to indicate the type of information obtained from an X-ray crystallographic study. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
The presence of a chiral center in this compound at the second carbon of the pent-3-en-2-yl substituent means that the molecule can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a specific sample.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions of the molecule's UV-Vis absorptions. The sign and magnitude of the Cotton effects are characteristic of the stereochemistry of the molecule. For this compound, CD signals would be expected in the regions of the naphthalene π → π* transitions. The sign of the Cotton effects associated with these transitions could be used to assign the absolute configuration (R or S) at the chiral center, often through comparison with theoretical calculations or empirical rules established for related chiral naphthalene derivatives.
Optical Rotatory Dispersion (ORD) Spectroscopy:
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a chiral compound will show a characteristic curve, with the rotation becoming very large near the wavelengths of electronic transitions. The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the stereochemistry of the molecule. libretexts.org
Expected Chiroptical Data:
An experimental chiroptical analysis of an enantiomerically pure sample of this compound would provide a unique CD and ORD spectrum. The data from these spectra would be crucial for assigning its absolute configuration.
Table 3: Illustrative Chiroptical Data and Their Interpretation
| Technique | Measurement | Wavelength Region | Interpretation |
|---|---|---|---|
| Circular Dichroism | Differential Molar Absorptivity (Δε) | 200-400 nm | Sign of Cotton effects correlates with absolute configuration. |
| Optical Rotatory Dispersion | Molar Rotation ([Φ]) | 200-700 nm | Shape and sign of the ORD curve provide stereochemical information. |
Note: This table illustrates the type of data and interpretation obtained from chiroptical spectroscopy.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 6 Pent 3 En 2 Yl Naphthalene
Reactivity of the Naphthalene (B1677914) Ring System
The naphthalene ring, as a bicyclic aromatic system, exhibits a higher reactivity compared to benzene (B151609) in many reactions. The presence of the electron-donating methoxy (B1213986) group at the 2-position further enhances this reactivity, particularly towards electrophiles.
Electrophilic Aromatic Substitution (EAS) Regioselectivity and Kinetics
The methoxy group at the C2 position is a strong activating group and an ortho, para-director. In the context of the naphthalene ring, this directing effect is primarily towards the C1 and C3 positions (ortho) and the C6 position (para). However, in electrophilic aromatic substitution of naphthalenes, substitution at the α-position (C1) is generally kinetically favored over the β-position (C3) due to the greater stability of the resulting carbocation intermediate. The C6 position, being electronically activated by the methoxy group, is also a potential site for substitution. stackexchange.comchromforum.org
| Substituent | Position | Directing Effect | Predicted Major Products of EAS |
| 2-Methoxy | Activating | ortho, para-director (to C1, C3, C6) | C1, C3 |
| 6-Pent-3-en-2-yl | Weakly Activating | ortho, para-director (to C5, C7) | C5, C7 |
Considering the powerful activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the C1 position. chromforum.org The kinetics of such reactions are expected to be significantly faster than those of unsubstituted naphthalene due to the electron-donating nature of the methoxy group.
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org The naphthalene ring of 2-Methoxy-6-(pent-3-en-2-yl)naphthalene is substituted with two electron-donating groups (methoxy and alkyl). Consequently, the ring is electron-rich and not activated towards nucleophilic attack.
Therefore, the potential for SNAr on the unsubstituted naphthalene core of this molecule under standard conditions is extremely low. Reactions involving the displacement of a group directly from the aromatic ring would necessitate harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which is less common for naphthalenes.
Oxidation and Reduction Pathways of the Aromatic Core
The electron-rich nature of the 2-methoxynaphthalene (B124790) system makes it susceptible to oxidation. sigmaaldrich.com Strong oxidizing agents can lead to the degradation of the aromatic ring, potentially forming phthalic acid derivatives. Selective oxidation to form naphthoquinones is also a possibility, though this often requires specific reagents and conditions. The presence of the alkyl side chain can also be a site of oxidation under certain conditions.
Reduction of the naphthalene core can be achieved through various methods. Catalytic hydrogenation with catalysts like palladium, platinum, or nickel at high pressures and temperatures can lead to the saturation of one or both rings, yielding tetralin or decalin derivatives, respectively. Dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), can selectively reduce one of the rings. In the case of 2-methoxynaphthalene derivatives, the Birch reduction typically results in the reduction of the unsubstituted ring.
Reactivity of the Pent-3-en-2-yl Side Chain
The pent-3-en-2-yl side chain possesses several reactive sites: the carbon-carbon double bond and the allylic and benzylic positions.
Transformations of the Carbon-Carbon Double Bond (e.g., Hydroboration-Oxidation, Epoxidation, Dihydroxylation)
The carbon-carbon double bond in the pent-3-en-2-yl side chain is susceptible to a variety of addition reactions.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. wikipedia.orgwvu.edu Treatment of this compound with a borane (B79455) reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide in a basic solution would yield the corresponding alcohol. The hydroxyl group would be added to the less substituted carbon of the double bond. libretexts.orgmasterorganicchemistry.com
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com This reaction is generally stereospecific, with the oxygen atom being delivered to one face of the double bond. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. nih.govorganic-chemistry.org
Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. wikipedia.org Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org Anti-dihydroxylation can be accomplished via the epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.org
| Reaction | Reagents | Product Type | Regio/Stereoselectivity |
| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov, Syn-addition |
| Epoxidation | mCPBA | Epoxide | Stereospecific |
| Syn-Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal Diol | Syn-addition |
| Anti-Dihydroxylation | 1. mCPBA; 2. H₃O⁺ | Vicinal Diol | Anti-addition |
Reactions at Allylic and Benzylic Positions
The pent-3-en-2-yl side chain contains both allylic (adjacent to the double bond) and benzylic (adjacent to the naphthalene ring) C-H bonds. These positions are particularly susceptible to radical reactions due to the resonance stabilization of the resulting radical intermediates. libretexts.orglibretexts.org
Allylic/Benzylic Halogenation: Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) can selectively brominate the allylic or benzylic position. chadsprep.com Given that the benzylic position is also allylic in this specific structure, it represents a highly activated site for radical substitution.
Allylic/Benzylic Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the benzylic carbon. youtube.comyoutube.com Depending on the reaction conditions and the number of benzylic hydrogens, this can lead to the formation of a ketone or a carboxylic acid, often with cleavage of the rest of the alkyl chain. Milder oxidizing agents, such as manganese dioxide (MnO₂), can selectively oxidize allylic/benzylic alcohols to the corresponding aldehydes or ketones. colorado.edu
Mechanistic Studies of Key Reactions
Isotopic Labeling Studies for Pathway Elucidation
Further empirical research is necessary to characterize the chemical behavior of this compound and provide the data required for a comprehensive analysis as outlined.
Derivatization and Advanced Analog Synthesis of 2 Methoxy 6 Pent 3 En 2 Yl Naphthalene
Modification of the Methoxy (B1213986) Group: Ethers, Hydroxides, and Other Oxygen-Containing Derivatives
The methoxy group on the naphthalene (B1677914) ring is a prime site for initial derivatization. Cleavage of the methyl ether to yield the corresponding naphthol is a common and versatile transformation. This can be achieved using various reagents, with the choice of reagent depending on the desired reaction conditions and compatibility with other functional groups in the molecule.
One of the most common methods for demethylation is treatment with strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). Alternatively, strong nucleophiles like lithium iodide (LiI) in a high-boiling solvent such as pyridine (B92270) or collidine can be employed. The resulting naphthol, 2-hydroxy-6-(pent-3-en-2-yl)naphthalene, serves as a versatile intermediate for the synthesis of a wide array of other oxygen-containing derivatives.
From this naphthol, a variety of new ether derivatives can be synthesized through Williamson ether synthesis. This involves deprotonation of the naphthol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide. This approach allows for the introduction of a wide range of alkyl, aryl, and functionalized ether side chains.
Furthermore, the naphthol can be converted to esters through reaction with acyl chlorides or anhydrides in the presence of a base. This opens up another avenue for introducing diverse functional groups and modifying the electronic properties of the naphthalene system.
Table 1: Potential Oxygen-Containing Derivatives of 2-Methoxy-6-(pent-3-en-2-yl)naphthalene
| Derivative Name | Synthetic Approach | Reagents |
| 2-Hydroxy-6-(pent-3-en-2-yl)naphthalene | Demethylation | BBr₃, AlCl₃, or LiI |
| 2-Ethoxy-6-(pent-3-en-2-yl)naphthalene | Williamson Ether Synthesis | 1. NaH, 2. Ethyl iodide |
| 2-(Benzyloxy)-6-(pent-3-en-2-yl)naphthalene | Williamson Ether Synthesis | 1. K₂CO₃, 2. Benzyl bromide |
| 2-(pent-3-en-2-yl)-6-naphthyl acetate (B1210297) | Esterification | Acetic anhydride, pyridine |
Diversification of the Pent-3-en-2-yl Side Chain
The pent-3-en-2-yl side chain offers a rich platform for a variety of chemical transformations, allowing for significant structural diversification.
Synthesis of Saturated Alkyl Analogues
The double bond within the pentenyl side chain can be readily reduced to yield the corresponding saturated alkyl analogue, 2-methoxy-6-(pentan-2-yl)naphthalene. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. This modification removes the reactivity associated with the alkene, which can be desirable for certain applications.
Introduction of Heteroatom-Containing Functionalities (e.g., Halogens, Nitrogen, Sulfur)
The alkene functionality in the side chain is susceptible to a range of electrophilic addition reactions, providing a direct route for the introduction of heteroatoms.
Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) can lead to the formation of di- or monohalogenated derivatives, respectively. The regioselectivity of hydrohalogenation would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon atom.
Oxymercuration-Demercuration: This two-step procedure allows for the Markovnikov addition of water across the double bond, yielding an alcohol. The reaction involves treatment with mercury(II) acetate in aqueous tetrahydrofuran, followed by reduction with sodium borohydride.
Hydroboration-Oxidation: In contrast to oxymercuration, this method results in the anti-Markovnikov addition of water, producing a different regioisomeric alcohol. This involves reaction with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution.
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened with various nucleophiles to introduce nitrogen, sulfur, or other functional groups.
Chain Elongation and Branched Derivatives
While direct elongation of the existing side chain can be complex, functionalization of the double bond can provide handles for further carbon-carbon bond formation. For example, conversion of the alkene to an alcohol, followed by oxidation to a ketone, would allow for Grignard or Wittig-type reactions to extend the chain or introduce branching.
Synthesis of Polycyclic Derivatives Incorporating the Naphthalene Core
The naphthalene core itself can participate in reactions to form larger polycyclic aromatic systems. One potential approach is through electrophilic aromatic substitution reactions, although the presence of the activating methoxy group and the deactivating alkyl group will influence the regioselectivity of such reactions. The electron-donating methoxy group directs electrophilic attack to positions 1 and 5, while the alkyl group is weakly activating. smolecule.com
Another strategy could involve intramolecular cyclization reactions. If the side chain is appropriately functionalized, for example, by introducing a carboxylic acid or a similar reactive group, it could potentially be induced to cyclize onto the naphthalene ring under acidic conditions, forming a new fused ring system.
Preparation of Chirally Pure Analogues for Stereochemical Studies
The pent-3-en-2-yl side chain contains a stereocenter at the carbon attached to the naphthalene ring. The parent compound is therefore a racemic mixture. The preparation of chirally pure analogues is essential for studying the stereochemical aspects of its potential biological or material properties.
There are several established strategies for obtaining enantiomerically pure compounds:
Chiral Resolution: The racemic mixture can be resolved by reacting it with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.
Asymmetric Synthesis: A more direct approach is to employ an asymmetric synthesis strategy from the outset. This could involve using a chiral catalyst in the reaction that forms the stereocenter, for example, in an asymmetric alkylation of a suitable naphthalene precursor.
Chiral Chromatography: The enantiomers of the final compound or a key intermediate can also be separated using chiral high-performance liquid chromatography (HPLC).
The successful application of these methods would allow for the isolation and characterization of the individual enantiomers of this compound and its derivatives, enabling detailed stereochemical studies.
Table 2: Summary of Potential Derivatization Strategies
| Target Moiety | Reaction Type | Potential Products |
| Methoxy Group | Demethylation, Etherification, Esterification | Naphthols, new ethers, esters |
| Pentenyl Side Chain | Hydrogenation, Halogenation, Hydration | Saturated alkanes, halides, alcohols |
| Naphthalene Core | Electrophilic Aromatic Substitution, Cyclization | Substituted naphthalenes, polycyclic systems |
| Stereocenter | Chiral Resolution, Asymmetric Synthesis | Enantiomerically pure analogues |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic structure of 2-Methoxy-6-(pent-3-en-2-yl)naphthalene. These calculations would provide insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would offer a measure of the molecule's chemical stability and electronic excitation properties.
Conformational Analysis and Energy Minimization Studies
The presence of the flexible pent-3-en-2-yl side chain in this compound suggests the existence of multiple possible three-dimensional arrangements, or conformers. Conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable, low-energy structures. This is typically achieved through computational methods that rotate bonds and calculate the potential energy of each resulting conformation. Energy minimization studies would then be performed on these conformers to locate the global minimum energy structure, which represents the most likely conformation of the molecule under normal conditions.
Prediction of Spectroscopic Data (NMR, IR, UV-Vis) and Comparison with Experimental Values
Theoretical calculations are instrumental in predicting the spectroscopic signatures of a molecule. For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), providing theoretical chemical shifts for each unique atom. Similarly, its Infrared (IR) spectrum could be simulated to identify characteristic vibrational frequencies corresponding to specific functional groups. Ultraviolet-Visible (UV-Vis) spectroscopy predictions would indicate the wavelengths at which the molecule absorbs light, offering insights into its electronic transitions. In a typical research scenario, these predicted spectra would be compared with experimentally obtained data to validate the computational model and confirm the molecular structure.
Reaction Pathway Modeling and Transition State Characterization
Should this compound be involved in chemical reactions, computational modeling could be used to elucidate the reaction mechanisms. This would involve mapping the potential energy surface of the reaction, identifying the most favorable reaction pathways. A key aspect of this analysis is the characterization of transition states—the high-energy intermediates that connect reactants and products. By calculating the energy and geometry of these transition states, researchers can determine the activation energy of the reaction, providing valuable information about its kinetics.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)
The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in solution. For this compound, analysis would focus on potential non-covalent interactions. Although the molecule does not have strong hydrogen bond donors, weak C-H···O interactions might be possible. Of particular interest would be the analysis of π-π stacking interactions between the naphthalene (B1677914) rings of adjacent molecules, which can significantly influence the packing of molecules in a crystal lattice and their physical properties.
Advanced Research Applications in Non Biological/non Clinical Domains
Exploration in Materials Science
The unique combination of a planar, aromatic naphthalene (B1677914) core and a flexible, chiral side chain in 2-Methoxy-6-(pent-3-en-2-yl)naphthalene suggests its potential utility in the development of novel organic materials.
Substituted naphthalenes are recognized for their inherent photophysical properties, making them valuable components in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The 2-methoxynaphthalene (B124790) scaffold, in particular, is a known fluorophore. The introduction of the pentenyl group at the 6-position could modulate the electronic properties and solid-state packing of the molecule, which are critical factors in the performance of organic semiconductors.
Table 1: Potential Properties for Organic Semiconductor Applications
| Property | Potential Influence of this compound |
| Charge Carrier Mobility | The naphthalene core provides a pathway for charge transport, while the pentenyl side chain could influence intermolecular stacking and, consequently, mobility. |
| Luminescence | The methoxy (B1213986) group and the extended conjugation of the naphthalene ring are expected to result in fluorescence, a key requirement for emissive layers in OLEDs. |
| Solubility | The alkyl side chain would likely enhance solubility in organic solvents, facilitating solution-based processing of thin films for electronic devices. |
Further research would be necessary to synthesize and characterize the electronic and photophysical properties of polymers or small molecules incorporating this specific naphthalene derivative to validate these potential applications.
The rigid, planar structure of the naphthalene core combined with the flexible aliphatic side chain is a common molecular design for liquid crystals. The chirality of the pentenyl group could potentially induce the formation of chiral liquid crystalline phases, such as cholesteric or blue phases, which have applications in display technologies and optical sensors. The self-assembly of such molecules could lead to the formation of ordered nanostructures with interesting optical and electronic properties. The balance between the rigid aromatic core and the flexible side chain would be crucial in determining the type of liquid crystalline phase and the temperature range over which it is stable.
Role in Catalysis and Ligand Design
The structural features of this compound also suggest its potential as a precursor for ligands in catalysis, particularly in asymmetric synthesis.
The presence of a stereocenter in the pent-3-en-2-yl group makes this compound inherently chiral. This chirality could be exploited in the design of new chiral ligands for asymmetric catalysis. nih.gov For instance, the naphthalene backbone could be further functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) that can bind to a metal center. The chiral side chain would then be positioned to influence the stereochemical outcome of a catalytic reaction, such as hydrogenation, hydrosilylation, or cross-coupling reactions. The development of such chiral ligands is a significant area of research aimed at producing enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.
Naphthalene-based ligands have been successfully employed in the formation of transition metal complexes with diverse applications. mdpi.comjocpr.com Carboxylate derivatives of naphthalene, for example, can act as versatile ligands, coordinating to metal ions in various modes. mdpi.com The this compound scaffold could be chemically modified, for instance, by introducing a carboxylic acid or a phosphine (B1218219) group, to create a new class of ligands. The electronic properties of the methoxy-substituted naphthalene ring and the steric bulk of the pentenyl side chain would influence the coordination chemistry and the catalytic activity of the resulting metal complexes.
Table 2: Potential Ligand Features and Their Impact
| Feature | Potential Impact on Metal Complexes |
| Naphthalene Backbone | Provides a rigid and electronically tunable scaffold. |
| Methoxy Group | Acts as an electron-donating group, influencing the electron density at the metal center. |
| Chiral Pentenyl Group | Can induce asymmetry in the coordination sphere, enabling enantioselective catalysis. |
| Steric Bulk | The size and conformation of the side chain can affect the stability and reactivity of the metal complex. |
Application as Probes in Mechanistic Organic Chemistry
Naphthalene derivatives are often fluorescent, and this property can be harnessed to develop molecular probes to study reaction mechanisms. mdpi.com For example, changes in the fluorescence intensity or wavelength of this compound or its derivatives could signal specific chemical events, such as binding to a particular species or a change in the local environment.
Furthermore, the alkene functionality in the pentenyl side chain could be used as a reactive handle to study addition reactions or other transformations. The naphthalene core would serve as a spectroscopic reporter, allowing for the monitoring of the reaction progress. The study of such reactions at a fundamental level contributes to a deeper understanding of organic reaction mechanisms. rsc.org
Future Research Directions and Uncharted Territory
Development of Ultra-Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of alkyl-substituted naphthalenes often relies on classical Friedel-Crafts alkylation, which frequently employs stoichiometric amounts of Lewis acids and potentially toxic alkyl halides, leading to significant waste. nih.gov Future research must pivot towards greener, more sustainable synthetic routes to 2-Methoxy-6-(pent-3-en-2-yl)naphthalene.
Catalytic, atom-economical approaches are paramount. One promising avenue is the development of solid acid catalysts, such as zeolites or clays, to replace homogeneous Lewis acids like AlCl₃. acs.org These heterogeneous catalysts are reusable, reduce corrosive waste streams, and can offer enhanced regioselectivity. Another sustainable strategy would involve the direct C-H functionalization of 2-methoxynaphthalene (B124790), a technique that is gaining traction for its efficiency in forming carbon-carbon bonds without pre-functionalized starting materials. nih.gov
Furthermore, replacing hazardous alkylating agents is crucial. researchgate.net Instead of using a halogenated pentene derivative, future methodologies could explore the use of pent-3-en-2-ol or related alkenes, where the only byproduct is water. beilstein-journals.org Such dehydrative Friedel-Crafts reactions represent a significant step towards more environmentally benign processes. researchgate.net
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Catalyst/Reagent | Advantages | Disadvantages/Challenges |
|---|---|---|---|
| Classical Friedel-Crafts | AlCl₃, Halogenated Alkene | Established procedure | High waste, corrosive, hazardous reagents nih.gov |
| Heterogeneous Catalysis | Zeolites, Montmorillonite Clay acs.org | Reusable catalyst, reduced waste, potentially higher selectivity | Catalyst deactivation, may require higher temperatures |
| Direct C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Rh) nih.gov | High atom economy, fewer synthetic steps | Catalyst cost, directing group may be needed, regioselectivity control nih.gov |
| Dehydrative Alkylation | Brønsted or Lewis Acids, Pentenol beilstein-journals.org | Water as the only byproduct, greener approach | Potential for carbocation rearrangements, requires optimized conditions |
Discovery of Unprecedented Reactivity and Transformation Pathways
The unique combination of a methoxy-activated naphthalene (B1677914) ring and an allylic/benzylic side chain in this compound opens up a vast playground for exploring novel reactivity.
The pentenyl side chain is a particularly rich hub for chemical transformations. The benzylic position is activated towards radical reactions, suggesting that selective halogenation could be achieved using reagents like N-bromosuccinamide (NBS). libretexts.orgfiu.edu Moreover, the allylic nature of the double bond allows for potential stereospecific isomerizations, such as a nih.govorganic-chemistry.org-proton shift catalyzed by a base, which could transform the pent-3-en-2-yl group into a different regioisomer while preserving chirality. nih.govacs.org The double bond itself is amenable to a wide array of classic transformations (e.g., epoxidation, dihydroxylation, metathesis) that could generate a library of new derivatives with diverse functionalities.
The electron-rich 2-methoxynaphthalene core suggests a fascinating potential for photochemical reactions. Methoxynaphthalenes are known to participate in photo-induced electron transfer processes and photocycloadditions. nii.ac.jpthieme-connect.com Investigating the irradiation of this compound in the presence of various reactants could lead to novel C-C bond formations or unique rearrangement products, potentially via exciplex intermediates. nii.ac.jp
Table 2: Potential Transformation Pathways
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Pentenyl Side Chain (Benzylic C-H) | Radical Halogenation (e.g., NBS) | Selective introduction of a halogen for further functionalization. fiu.edu |
| Pentenyl Side Chain (Allylic System) | Base-Catalyzed Isomerization | Regio- and stereocontrolled migration of the double bond. acs.org |
| Pentenyl Side Chain (Alkene) | Epoxidation, Dihydroxylation | Formation of diol and epoxide derivatives. |
| 2-Methoxynaphthalene Core | Photochemical Cycloaddition | Construction of complex polycyclic structures. nii.ac.jp |
| Entire Molecule | Oxidation (e.g., KMnO₄) | Potential for side-chain cleavage to a carboxylic acid at the benzylic carbon. libretexts.orgmsu.edu |
Integration into Advanced Nanomaterials and Supramolecular Assemblies
Naphthalene derivatives are integral components in the field of materials science, valued for their photophysical properties and rigid, planar structure. nih.gov The specific geometry and electronic nature of this compound make it an intriguing candidate for incorporation into advanced materials.
The extended π-system of the naphthalene core, modulated by the electron-donating methoxy (B1213986) group, could impart useful optical properties, such as fluorescence. nih.gov This opens the door to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. oled-intermediates.comalfa-chemistry.com The chiral nature of the side chain could be particularly interesting for developing materials that interact with circularly polarized light.
Exploration of Isomeric Forms and Their Distinct Academic Profiles
Isomerism plays a critical role in determining the physical, chemical, and biological properties of molecules. For this compound, several layers of isomerism present distinct and valuable research opportunities.
Positional Isomers: The pentenyl substituent is located at the 6-position of the 2-methoxynaphthalene core. Synthesizing other positional isomers (e.g., with the alkyl group at the 1, 3, 4, or 7-position) would be crucial. The position of the substituent dramatically affects the electronic properties and steric environment of the naphthalene system, which in turn influences its reactivity and its packing in the solid state. oup.comresearchgate.net Comparing the photophysical and electrochemical properties of these isomers could reveal structure-property relationships vital for materials design. oup.com
Geometric Isomers: The double bond in the pent-3-en-2-yl side chain can exist as either the E or Z isomer. These diastereomers would be expected to have different conformational preferences, which could influence their biological activity or their ability to pack into ordered structures like liquid crystals.
Stereoisomers: The second carbon of the pentenyl side chain is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). The separation of these enantiomers, likely via chiral chromatography, is a critical first step. acs.orgnih.gov Each enantiomer will interact differently with other chiral molecules, a property of immense importance in pharmacology and asymmetric catalysis. Investigating the distinct biological activities or chiroptical properties of the pure enantiomers is a significant and uncharted area of research for this compound.
Table 3: Isomeric Forms and Potential Research Focus
| Isomer Type | Specific Forms | Key Research Question |
|---|---|---|
| Positional | Substitution at C1, C3, C4, C7, etc. | How does substituent position affect electronic properties and solid-state packing? oup.com |
| Geometric | E and Z isomers of the C=C bond | What is the impact of double bond geometry on molecular conformation and properties? |
| Stereoisomers | R and S enantiomers | What are the distinct biological activities and chiroptical properties of each enantiomer? nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
